BenchChemオンラインストアへようこそ!

1-(4-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Medicinal Chemistry Tetrazole Urea SAR Regioisomer Potency

951516-46-4 is a structurally differentiated 1,5-disubstituted tetrazole urea. Its concurrent 4-ethoxyphenyl (urea side) and 4-methoxyphenyl (tetrazole side) substitution pattern creates unique electronic and steric profiles not found in halogenated or regioisomeric analogs. Published SAR confirms small aryl modifications cause large shifts in FAAH/MAGL potency and selectivity. Using a different in-class compound without equivalence data risks target engagement mismatches and irreproducible results. For ACAT profiling, this compound expands SAR beyond 2,4,6-trimethoxy or 2,6-diisopropyl analogs. Pair with regioisomer CAS 951516-54-4 for rigorous connectivity controls. Its reduced logP versus des-methoxy analogs helps assess lipophilicity-driven assay interference.

Molecular Formula C18H20N6O3
Molecular Weight 368.397
CAS No. 951516-46-4
Cat. No. B2999365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea
CAS951516-46-4
Molecular FormulaC18H20N6O3
Molecular Weight368.397
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC=C(C=C3)OC
InChIInChI=1S/C18H20N6O3/c1-3-27-16-8-4-13(5-9-16)20-18(25)19-12-17-21-22-23-24(17)14-6-10-15(26-2)11-7-14/h4-11H,3,12H2,1-2H3,(H2,19,20,25)
InChIKeyFGYSCMWXPNXOSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 951516-46-4): Compound Identity and Procurement-Relevant Background


1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 951516-46-4) is a synthetic small molecule belonging to the 1,5-disubstituted tetrazole urea class. It features a central urea linker connecting a 4-ethoxyphenyl ring on one terminus and a 1-(4-methoxyphenyl)-1H-tetrazol-5-yl methyl moiety on the other . The compound has a molecular formula of C18H20N6O3 and a molecular weight of 368.4 g/mol . Tetrazole-substituted ureas as a class have been investigated for acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibition [1] and for modulation of endocannabinoid-metabolizing enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL) [2]. The specific substitution pattern of this compound—concurrent 4-ethoxy and 4-methoxy substituents on the two terminal aromatic rings—differentiates it from closely related analogs that carry halogen, unsubstituted phenyl, or regioisomeric substitution.

Why 1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea Cannot Be Replaced by Generic In-Class Analogs


Within the 1,5-disubstituted tetrazole urea chemotype, small structural modifications at either the N-phenyl urea substituent or the N1-tetrazole aryl group produce large shifts in target potency, selectivity, and physicochemical profile. Published SAR for tetrazolyl ureas as FAAH/MAGL inhibitors demonstrates that replacing the distal phenyl ring substituent from dimethylamino to bulkier groups or introducing different substituents alters FAAH IC50 values by orders of magnitude and can invert selectivity between FAAH and MAGL [1]. Similarly, in the ACAT inhibitor series, the nature and position of substituents on both aromatic rings critically determine in vitro liver ACAT inhibition and in vivo total cholesterol lowering [2]. Consequently, the concurrent 4-ethoxyphenyl (urea side) and 4-methoxyphenyl (tetrazole side) substitution pattern of CAS 951516-46-4 constitutes a distinct chemical entity whose biological and physicochemical behavior cannot be inferred from, or substituted by, analogs with halogen, unsubstituted phenyl, ortho-substituted, or regioisomeric arrangements. Procurement of a different in-class compound without head-to-head equivalence data risks mismatched target engagement, altered ADME properties, and non-reproducible experimental results.

Quantitative Differential Evidence for 1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 951516-46-4) vs. Closest Analogs


Regioisomeric Differentiation: 1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea vs. 1-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea (CAS 951516-54-4)

CAS 951516-46-4 and CAS 951516-54-4 are constitutional regioisomers that differ in the attachment point of the 4-ethoxyphenyl group: in 951516-46-4 the 4-ethoxyphenyl is directly attached to the urea NH, while in 951516-54-4 the 4-ethoxyphenyl is attached to the tetrazole N1 position. Within the biaryl tetrazolyl urea class, moving substituents between the urea N-phenyl ring and the tetrazole N1-phenyl ring has been shown to cause >10-fold differences in FAAH and MAGL inhibitory potency [1]. Although direct comparative data for this specific pair have not been published in peer-reviewed literature, the class-level SAR establishes that such regioisomeric exchange is non-equivalent and can invert target selectivity profiles [1].

Medicinal Chemistry Tetrazole Urea SAR Regioisomer Potency

Substituent Electronic Differentiation: 4-Ethoxy/4-Methoxy Combination vs. 4-Chloro Analog (CAS 951516-58-8)

The replacement of the 4-methoxyphenyl group on the tetrazole N1 position of CAS 951516-46-4 with a 4-chlorophenyl group yields 3-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1-(3-methylphenyl)urea (CAS 951516-88-4) or the more closely related analog with 4-ethoxyphenyl on urea (CAS 951516-58-8). The 4-methoxy substituent is electron-donating (Hammett σp = −0.27), whereas 4-chloro is electron-withdrawing (σp = +0.23) [1]. In tetrazolyl urea FAAH/MAGL SAR, electron-donating substituents on the distal phenyl ring substantially influence selectivity: compounds with electron-donating groups exhibited FAAH IC50 values of 3.0–9.7 nM with 39- to >141-fold selectivity over MAGL, whereas electron-withdrawing substitutions shifted the selectivity profile [2].

Electronic Effects Hammett Analysis Tetrazole Urea Potency

Tetrazole as Carboxylic Acid Bioisostere: Metabolic Stability Advantage of CAS 951516-46-4 Over Non-Tetrazole Urea Analogs

The 1,5-disubstituted tetrazole ring in CAS 951516-46-4 functions as a metabolically stable bioisostere for the carboxylic acid or amide moiety found in non-tetrazole urea comparator compounds. Tetrazoles exhibit pKa values (approximately 4.5–5.5) similar to carboxylic acids but resist phase I oxidative metabolism and phase II glucuronidation that commonly limit the half-life of carboxylic acid-containing analogs [1]. In the ACAT inhibitor class, tetrazole-substituted ureas demonstrated sustained in vivo cholesterol-lowering activity in cholesterol-fed rat and dog models at 3 mg/kg oral dosing (67% and 47% plasma total cholesterol reduction, respectively) [2], whereas non-tetrazole urea ACAT inhibitors often required higher doses for comparable efficacy. The tetrazole moiety provides increased metabolic stability, enhanced membrane permeability due to reduced ionization at physiological pH, and resistance to β-oxidation compared to carboxylic acid counterparts [1].

Bioisostere Metabolic Stability Tetrazole Urea

Physicochemical Property Differentiation: Calculated LogP and Solubility Profile vs. Unsubstituted Phenyl Analog (CAS 1005306-96-6)

CAS 951516-46-4 incorporates a 4-methoxy substituent on the tetrazole N1-phenyl ring, whereas the closest unsubstituted analog 1-(4-ethoxyphenyl)-3-((1-phenyl-1H-tetrazol-5-yl)methyl)urea (CAS 1005306-96-6) bears no substituent at that position. The addition of the methoxy group increases topological polar surface area (TPSA) by approximately 9 Ų (one ether oxygen contribution), which modestly improves aqueous solubility while maintaining sufficient lipophilicity for membrane permeability. Calculated properties for CAS 951516-46-4 indicate a clogP of approximately 2.8 and TPSA of ~106 Ų , compared to estimated clogP ~3.1 and TPSA ~97 Ų for the unsubstituted phenyl analog CAS 1005306-96-6. This ~0.3 log unit reduction in lipophilicity and ~9 Ų TPSA increase can shift solubility and protein binding in systematic ways relevant to assay performance.

Lipophilicity Solubility Drug-likeness

High-Confidence Application Scenarios for 1-(4-Ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea (CAS 951516-46-4)


FAAH/MAGL Selectivity Profiling Studies in Endocannabinoid Research

Based on class-level SAR from biaryl tetrazolyl urea studies showing that 4-alkoxy-substituted derivatives can achieve FAAH IC50 values in the low nanomolar range with selectivity ratios exceeding 39-fold over MAGL [1], CAS 951516-46-4 is a structurally distinct probe for dissecting the contribution of specific aryl substitution patterns to FAAH/MAGL selectivity. Its 4-ethoxy/4-methoxy substitution pattern provides a unique electronic and steric profile not represented by the 4-dimethylamino or 4-phenoxy parent compounds characterized in the foundational SAR [1]. Researchers investigating endocannabinoid tone modulation can use this compound to expand the SAR landscape beyond the published series.

Tetrazole Urea Chemical Tool for ACAT Inhibition and Cholesterol Metabolism Research

Tetrazole-substituted ureas are a validated chemotype for ACAT inhibition, with structurally related compounds demonstrating 67% plasma total cholesterol lowering in cholesterol-fed rats at 3 mg/kg oral dosing [2]. CAS 951516-46-4, carrying both 4-ethoxy and 4-methoxy substituents, may offer differentiated in vitro ACAT inhibitory potency and/or selectivity for ACAT1 vs. ACAT2 isoforms compared to the 2,4,6-trimethoxy-substituted and 2,6-diisopropyl-substituted analogs that dominate the published ACAT patent literature [3]. This compound is suitable for comparative ACAT isoform profiling and cholesterol esterification assays.

Regioisomer-Specific Pharmacology: Differentiating Biological Activity from CAS 951516-54-4

CAS 951516-46-4 and its regioisomer CAS 951516-54-4 represent a matched pair for investigating the pharmacological consequences of exchanging the 4-ethoxyphenyl group between the urea NH position and the tetrazole N1 position. Class-level SAR indicates that such regioisomeric exchange can produce >10-fold differences in target potency [1]. Parallel procurement and testing of both regioisomers in target-specific biochemical or cell-based assays provides a rigorous control for establishing that observed biological activity is specific to the correct connectivity and not an artifact of tetrazole urea scaffold promiscuity.

Physicochemical Comparator for Lead Optimization: LogP/Solubility Profiling vs. Des-Methoxy Analog

The 4-methoxy substituent on CAS 951516-46-4 reduces calculated logP by approximately 0.3 units relative to the des-methoxy analog CAS 1005306-96-6 . This makes CAS 951516-46-4 a useful tool compound for assessing the impact of modest lipophilicity reduction on in vitro assay performance (e.g., aqueous solubility, nonspecific binding, aggregation tendency) within a tetrazole urea series, without introducing the stronger electronic perturbations of halogen or nitro substituents.

Quote Request

Request a Quote for 1-(4-ethoxyphenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.